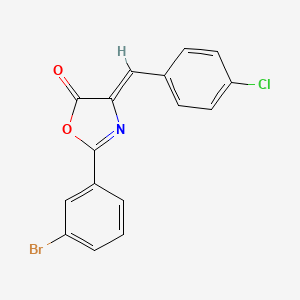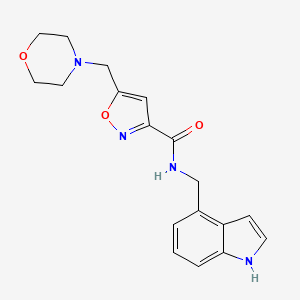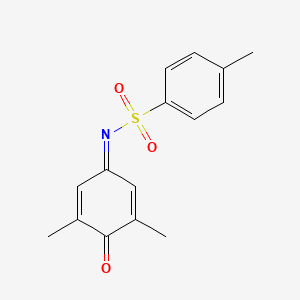
2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one, also known as BRBCO, is a synthetic compound that belongs to the family of oxazolone derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry. BRBCO is a heterocyclic compound that contains an oxazolone ring and two aromatic rings. The compound has a molecular weight of 407.78 g/mol and a melting point of 232-234°C.
Mécanisme D'action
The exact mechanism of action of 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, the compound has been shown to possess antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes that are involved in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one is its potent anticancer activity. The compound has been shown to be effective against a variety of cancer cell lines, including those that are resistant to chemotherapy. In addition, 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to possess antibacterial and antifungal activity, which could make it useful in the development of new antimicrobial agents.
However, one of the limitations of 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one is its low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has been shown to be toxic to normal cells at high concentrations, which could limit its therapeutic potential.
Orientations Futures
There are several potential future directions for research on 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the development of new analogs of the compound that have improved solubility and reduced toxicity. Another area of interest is the investigation of the mechanism of action of 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one, which could lead to the development of new anticancer agents. Finally, the potential use of 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one as an antimicrobial agent warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one involves the condensation of 3-bromoaniline and 4-chlorobenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol. The yield of the reaction is typically around 50%.
Applications De Recherche Scientifique
2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit significant anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to possess antibacterial and antifungal activity.
Propriétés
IUPAC Name |
(4Z)-2-(3-bromophenyl)-4-[(4-chlorophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO2/c17-12-3-1-2-11(9-12)15-19-14(16(20)21-15)8-10-4-6-13(18)7-5-10/h1-9H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPHIVCQSIAIBX-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5028095.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5028106.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5028109.png)
![4-butoxy-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5028111.png)

![N-ethyl-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5028120.png)
![7-methyl-3-(3-phenylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5028134.png)
![methyl 7-(2-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5028142.png)
![6-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole](/img/structure/B5028155.png)


![3-chloro-5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5028170.png)

![5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5028190.png)